methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a heterocyclic compound featuring a benzothiazole core fused with a dihydrothiazole ring and substituted with a 5-bromothiophene carbonyl group. Its Z-configuration at the imine bond is critical for its stereochemical properties and biological interactions. The compound’s synthesis typically involves multi-step reactions, including condensation of benzothiazole derivatives with brominated thiophene carbonyl chlorides, followed by esterification . The bromine substituent enhances electrophilic reactivity, while the methyl ester group improves solubility in organic solvents.
Properties
IUPAC Name |
methyl 2-[2-(5-bromothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O3S2/c1-9-3-4-10-12(7-9)24-16(19(10)8-14(20)22-2)18-15(21)11-5-6-13(17)23-11/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJNCCIOCJPUMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Br)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a brominated thiophene derivative.
Final Coupling and Esterification: The final step involves coupling the benzothiazole and thiophene moieties, followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as potassium carbonate, and a polar aprotic solvent.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The benzothiazole and thiophene rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The bromine substituent may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-(2-(1H-Indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate
This compound, synthesized by Nassiri and Jalili Milaniresearch-art (2018), shares a benzothiazole backbone but differs in substituents: an indole group replaces the bromothiophene, and a cyanoacetate ester is present instead of a methyl acetate.
Key Differences :
| Property | Target Compound | Ethyl 2-(2-Indolyl)benzothiazole Derivative |
|---|---|---|
| Substituent | 5-Bromothiophene | Indole |
| Ester Group | Methyl acetate | Ethyl cyanoacetate |
| Molecular Weight | ~450 g/mol (estimated) | ~420 g/mol |
| Solubility | Moderate in DMSO | High in polar aprotic solvents |
Benzyl 2-[[(2Z)-2-[(5-Methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
This analog (ECHEMI, 2022) replaces the benzothiazole with a benzofuran ring and substitutes the bromothiophene with a 5-methylfuran group. The furan’s electron-rich nature reduces electrophilicity compared to the bromothiophene, while the benzyl ester enhances lipophilicity, favoring membrane permeability .
Structural Implications :
- Electronic Effects : The bromine in the target compound increases electron-withdrawing effects, stabilizing the imine bond and altering redox properties.
- Hydrogen Bonding : The benzothiazole’s sulfur atom may engage in weaker hydrogen bonding compared to the benzofuran’s oxygen, affecting crystal packing .
General Trends in Heterocyclic Analogues
- Ring Puckering: The dihydrobenzothiazole ring in the target compound likely adopts a non-planar conformation due to steric hindrance from the methyl group, as described by Cremer and Pople’s puckering coordinates . This contrasts with planar indole-containing analogs.
- Crystallography: SHELX-based refinements (Sheldrick, 2008) suggest that bromine’s heavy atom effect facilitates precise crystallographic resolution compared to lighter substituents like methyl or cyano groups .
Research Findings and Challenges
Biological Activity
Methyl 2-[(2Z)-2-[(5-bromothiophene-2-carbonyl)imino]-6-methyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features several notable structural components:
- Benzothiazole Ring : Known for its pharmacological properties.
- Thiophene Moiety : Contributes to the compound's reactivity and biological interactions.
- Bromine Substituent : Enhances binding affinity to biological targets.
The synthesis typically involves multiple steps:
- Formation of the Benzothiazole Ring : Cyclization of o-aminothiophenol with a carboxylic acid derivative.
- Introduction of the Thiophene Ring : Achieved through cross-coupling reactions.
- Final Esterification : Coupling the benzothiazole and thiophene moieties followed by esterification to yield the methyl ester.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can modulate receptor activity, influencing cellular responses.
- DNA Interaction : Potential binding to DNA could affect gene expression and cellular proliferation .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains. The presence of the thiophene and bromine groups may enhance this activity through increased membrane permeability or enzyme inhibition .
Anti-inflammatory Effects
Studies on related compounds have demonstrated anti-inflammatory properties, suggesting that this compound might also exert similar effects. In vivo studies have shown that thiazole derivatives can significantly reduce pro-inflammatory cytokines in models of inflammation .
Anticancer Potential
The structural components of this compound suggest potential anticancer activity. Thiazole and benzothiazole derivatives have been explored for their ability to induce apoptosis in cancer cells. Mechanistic studies indicate that these compounds may disrupt cancer cell signaling pathways, leading to reduced proliferation and increased cell death .
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
